Cas no 88378-59-0 (ACTINOPYRONE A)

ACTINOPYRONE A structure
ACTINOPYRONE A structure
Nom du produit:ACTINOPYRONE A
Numéro CAS:88378-59-0
Le MF:C25H36O4
Mégawatts:400.550948143005
CID:993047
PubChem ID:139866

ACTINOPYRONE A Propriétés chimiques et physiques

Nom et identifiant

    • ACTINOPYRONE A
    • 2-[(2E,5E,7E,9R,10R,11E)-10-Hydroxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-6-methoxy-3,5-dimethyl-4H-pyran-4-one (ACI)
    • 4H-Pyran-4-one, 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl]-6-methoxy-3,5-dimethyl- (9CI)
    • (+)-Actinopyrone A
    • SS 1538A
    • 88378-59-0
    • Compound NP-009131
    • 101359-68-6
    • 4H-Pyran-4-one, 2-(10-hydroxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-6-methoxy-3,5-dimethyl-
    • SS 12538A
    • 2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one
    • AKOS040739251
    • 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one
    • DTXSID401008108
    • 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
    • CHEBI:207532
    • Piscine à noyau: 1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+/t19-,23+/m1/s1
    • La clé Inchi: PFVSUJLJFXJPMF-DNSWMBNWSA-N
    • Sourire: C(C1=C(C)C(=O)C(C)=C(OC)O1)/C=C(\C)/C/C=C/C(/C)=C/[C@@H](C)[C@@H](O)/C(/C)=C/C

Propriétés calculées

  • Qualité précise: 400.26100
  • Masse isotopique unique: 400.26135963g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 9
  • Complexité: 788
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 4
  • Le xlogp3: 6.3
  • Surface topologique des pôles: 55.8Ų

Propriétés expérimentales

  • Le PSA: 59.67000
  • Le LogP: 5.60980

ACTINOPYRONE A PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BioAustralis
BIA-A1001-0.50 mg
Actinopyrone A
88378-59-0 >95% by HPLC
0.50 mg
$290.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66874-2.5mg
Actinopyrone A
88378-59-0 98%
2.5mg
¥12565.00 2022-04-26
TRC
A192003-1000μg
Actinopyrone A
88378-59-0
1mg
$ 712.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-202036-500 µg
Actinopyrone A,
88378-59-0 >95%
500µg
¥3,234.00 2023-07-11
BioAustralis
BIA-A1001-2.50mg
Actinopyrone A
88378-59-0 >95% by HPLC
2.50mg
$1050.00 2025-02-05
BioAustralis
BIA-A1001-0.50mg
Actinopyrone A
88378-59-0 >95% by HPLC
0.50mg
$300.00 2025-02-05
TRC
A192003-500μg
Actinopyrone A
88378-59-0
500μg
$ 454.00 2023-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66874-500ug
Actinopyrone A
88378-59-0 98%
500ug
¥4013.00 2022-04-26
BioAustralis
BIA-A1001-2.50 mg
Actinopyrone A
88378-59-0 >95% by HPLC
2.50 mg
$1,015.00 2023-07-10
TRC
A192003-1000µg
Actinopyrone A
88378-59-0
1000µg
$ 570.00 2021-05-07

ACTINOPYRONE A Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Chlorosuccinimide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.1 6.5 h, 140 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
4.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
5.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 2

Conditions de réaction
1.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 3

Conditions de réaction
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Triphenylphosphine oxide ,  (2R,2′R)-1,1′-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis[α,α-diphenyl… Solvents: Toluene ;  rt; 0 °C
1.2 Reagents: Diethylzinc ;  5 min, 0 °C; 1 h, 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 4 °C; 2 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 10 min, 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C; -78 °C → rt
3.1 Catalysts: Indium iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  2 h, 0 °C
3.2 Reagents: Water
4.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
6.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
7.1 -
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 5

Conditions de réaction
1.1 6.5 h, 140 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
3.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
4.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 6

Conditions de réaction
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
3.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
4.1 -
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 7

Conditions de réaction
1.1 Reagents: Calcium carbonate Solvents: Acetone ;  3 d, 50 °C
2.1 Reagents: Chlorosuccinimide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.1 6.5 h, 140 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
5.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
6.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
3.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
4.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
1.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
4.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
5.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  4 d, 0 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
2.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
5.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
6.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
2.1 -
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 12

Conditions de réaction
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
2.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
2.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
3.1 -
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 14

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
2.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
3.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 15

Conditions de réaction
1.1 Catalysts: Indium iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  2 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
4.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
5.1 -
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C; -78 °C → rt
2.1 Catalysts: Indium iodide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  2 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  2 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 1 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  -78 °C; -78 °C → rt; 30 min, rt
5.1 Catalysts: Ruthenium(1+), tris(acetonitrile)(η5-2,4-cyclopentadien-1-yl)-, hexafluorophosph… Solvents: Acetone ;  8 - 12 h, rt
6.1 -
Référence
Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A
Trost, Barry M. ; et al, Journal of the American Chemical Society, 2018, 140(37), 11623-11626

Méthode de production 17

Conditions de réaction
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  1.5 h, 0 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
3.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
6.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
7.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 18

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  4 d, 0 °C
3.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
3.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
6.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
7.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

Méthode de production 19

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,2-Dimethoxyethane ;  18 h, -60 °C → 0 °C
2.2 Reagents: Camphorsulfonic acid Solvents: Methanol ;  1 h, 0 °C
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ;  30 min, rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5.5 h, -78 °C → 0 °C
5.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  18 h, rt
6.1 Reagents: Isopropanol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  30 min, -78 °C → -20 °C
Référence
The first total synthesis and structural determination of actinopyrone A
Hosokawa, Seijiro; et al, Tetrahedron Letters, 2006, 47(30), 5415-5418

ACTINOPYRONE A Raw materials

ACTINOPYRONE A Preparation Products

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